

# Synthesis of 6-Acetonaldihydrochelerythrine from Chelerythrine: An Application Note and Protocol

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## Compound of Interest

Compound Name: 6-Acetonaldihydrochelerythrine

Cat. No.: B104360

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## Abstract

This document provides a detailed protocol for the synthesis of **6-Acetonaldihydrochelerythrine**, a derivative of the naturally occurring benzophenanthridine alkaloid, chelerythrine. Chelerythrine and its derivatives are of significant interest to the scientific community due to their wide range of biological activities, including antimicrobial and anticancer properties. The C-6 position of the chelerythrine core is susceptible to nucleophilic attack, allowing for the introduction of various functional groups and the generation of novel derivatives with potentially enhanced or modified biological profiles. This protocol outlines the nucleophilic addition of an acetone enolate to chelerythrine to yield the target compound.

## Introduction

Chelerythrine is a quaternary benzophenanthridine alkaloid that has been the subject of extensive research due to its diverse pharmacological activities. The charged iminium moiety in its structure makes the C-6 position electrophilic and thus a prime target for nucleophilic addition reactions. This reactivity allows for the structural modification of the chelerythrine scaffold, leading to the synthesis of a variety of derivatives. The addition of an acetyl group at the C-6 position results in **6-Acetonaldihydrochelerythrine**, a compound that has been investigated for its potential biological activities. This application note provides a

comprehensive, step-by-step protocol for the synthesis of this derivative, along with relevant data and visualizations to aid researchers in its preparation and characterization.

## Data Presentation

### Physicochemical Properties of 6-Acetyldihydrochelerythrine

Property	Value	Source
Molecular Formula	C <sub>24</sub> H <sub>23</sub> NO <sub>5</sub>	--INVALID-LINK--
Molecular Weight	405.4 g/mol	--INVALID-LINK--
Appearance	White to off-white solid	General knowledge
Melting Point	171.6-173.0 °C	[1]
Solubility	Soluble in DMSO, Methanol, Chloroform	General knowledge

### Spectroscopic Data of 6-Acetyldihydrochelerythrine

Technique	Data
<sup>1</sup> H NMR (CDCl <sub>3</sub> , MHz)	δ (ppm): 7.75 (d, J=8.5 Hz, 1H), 7.60 (d, J=8.5 Hz, 1H), 7.49 (s, 1H), 7.20 (s, 1H), 7.08 (d, J=8.5 Hz, 1H), 6.92 (d, J=8.5 Hz, 1H), 6.02 (s, 2H), 5.38 (dd, J=10.0, 4.5 Hz, 1H), 4.05 (s, 3H), 3.92 (s, 3H), 3.05 (dd, J=16.0, 10.0 Hz, 1H), 2.70 (s, 3H), 2.55 (dd, J=16.0, 4.5 Hz, 1H), 2.15 (s, 3H).
<sup>13</sup> C NMR (CDCl <sub>3</sub> , MHz)	δ (ppm): 206.5, 151.8, 147.9, 147.5, 144.0, 131.5, 128.8, 127.2, 124.5, 123.8, 122.9, 119.5, 114.2, 108.5, 104.3, 101.5, 61.8, 56.2, 56.0, 49.5, 43.8, 30.8.
Mass Spectrometry (ESI-MS)	m/z: 406.16 [M+H] <sup>+</sup>

Note: The NMR data provided is a representative spectrum and may vary slightly based on the solvent and instrument used.

## Experimental Protocols

### Materials and Reagents

- Chelerythrine chloride (or other salt)
- Acetone (anhydrous)
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Anhydrous Tetrahydrofuran (THF)
- Hydrochloric acid (HCl), 1M solution
- Saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Dichloromethane (DCM)
- Hexane
- Ethyl acetate
- Silica gel for column chromatography

### Equipment

- Round-bottom flasks
- Magnetic stirrer and stir bars
- Reflux condenser
- Inert atmosphere setup (e.g., nitrogen or argon balloon)

- Syringes and needles
- Separatory funnel
- Rotary evaporator
- Thin-layer chromatography (TLC) plates and chamber
- Glass column for chromatography
- Melting point apparatus
- NMR spectrometer
- Mass spectrometer

## Synthesis of 6-Acetylidihydrochelerythrine

### 1. Preparation of Sodium Enolate of Acetone:

- In a flame-dried, two-neck round-bottom flask under an inert atmosphere, add anhydrous acetone.
- Cool the flask to 0 °C in an ice bath.
- Carefully add sodium hydride (60% dispersion in oil, washed with anhydrous hexane to remove oil if necessary) portion-wise to the stirred acetone.
- Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The formation of a cloudy suspension indicates the generation of the sodium enolate.

### 2. Reaction with Chelerythrine:

- In a separate flame-dried round-bottom flask, dissolve chelerythrine chloride in anhydrous THF.
- Slowly add the freshly prepared acetone enolate suspension to the chelerythrine solution at room temperature under an inert atmosphere.

- Stir the reaction mixture at room temperature and monitor the reaction progress by TLC (e.g., using a mobile phase of dichloromethane:methanol 95:5). The reaction is typically complete within 4-6 hours.

### 3. Work-up and Purification:

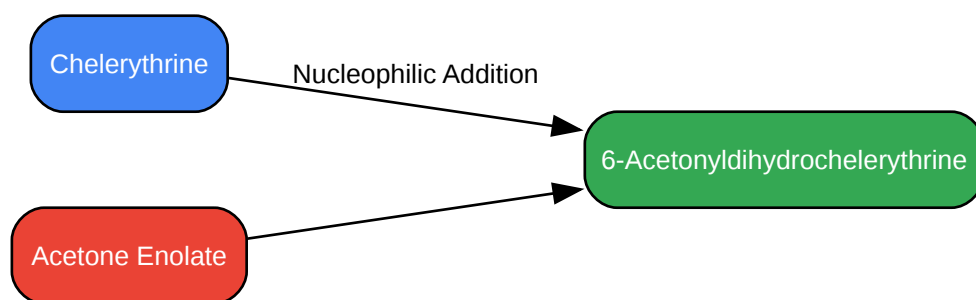
- Once the reaction is complete, quench the reaction by carefully adding 1M HCl solution until the mixture is slightly acidic (pH ~6).
- Remove the THF under reduced pressure using a rotary evaporator.
- To the remaining aqueous residue, add dichloromethane and transfer the mixture to a separatory funnel.
- Wash the organic layer sequentially with saturated NaHCO<sub>3</sub> solution and brine.
- Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.
- Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield **6-Acetyldihydrochelerythrine** as a solid.

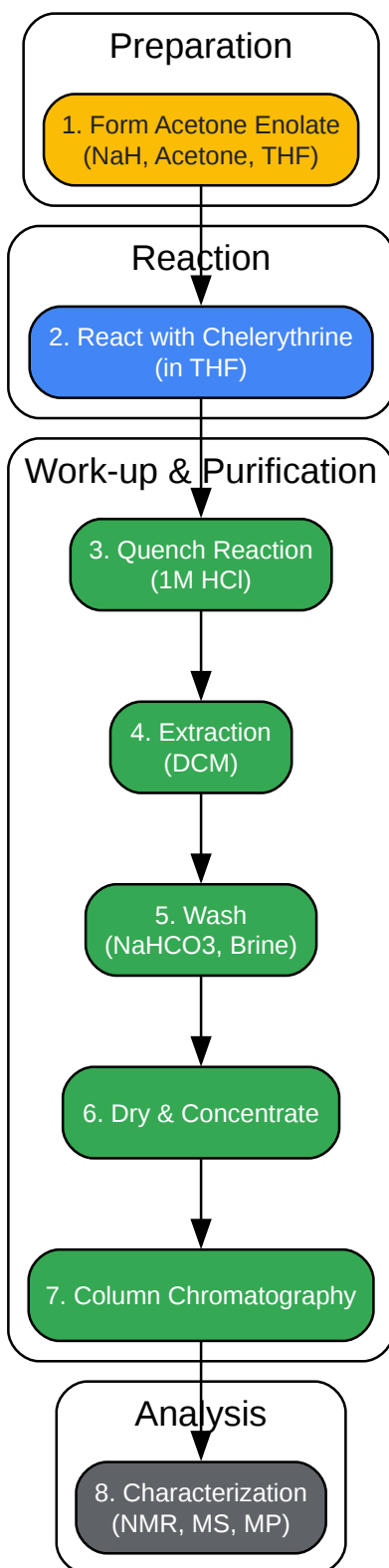
### 4. Characterization:

- Determine the melting point of the purified product.
- Obtain <sup>1</sup>H NMR, <sup>13</sup>C NMR, and mass spectra to confirm the structure and purity of the synthesized compound.

## Visualizations

### Reaction Pathway





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## References

- 1. researchgate.net [researchgate.net]
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